Cas no 90002-50-9 (2-((2-Amino-4-bromophenyl)amino)ethanol)

2-((2-Amino-4-bromophenyl)amino)ethanol 化学的及び物理的性質
名前と識別子
-
- 2-((2-amino-4-bromophenyl)amino)ethanol
- ONYSVNXTDDCMOQ-UHFFFAOYSA-N
- AM87396
- 2-(2-Amino-4-bromophenylamino)ethanol
- Ethanol, 2-[(2-amino-4-bromophenyl)amino]-
- 2-((2-Amino-4-bromophenyl)amino)ethanol
-
- MDL: MFCD11187345
- インチ: 1S/C8H11BrN2O/c9-6-1-2-8(7(10)5-6)11-3-4-12/h1-2,5,11-12H,3-4,10H2
- InChIKey: ONYSVNXTDDCMOQ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)N)NCCO
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 134
- トポロジー分子極性表面積: 58.3
2-((2-Amino-4-bromophenyl)amino)ethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A124665-500mg |
2-((2-Amino-4-bromophenyl)amino)ethanol |
90002-50-9 | 500mg |
$ 450.00 | 2022-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428958-5g |
2-((2-Amino-4-bromophenyl)amino)ethan-1-ol |
90002-50-9 | 95+% | 5g |
¥7298.00 | 2024-04-26 | |
eNovation Chemicals LLC | D628286-5g |
2-((2-amino-4-bromophenyl)amino)ethanol |
90002-50-9 | 97% | 5g |
$1403 | 2025-02-28 | |
eNovation Chemicals LLC | D628286-5g |
2-((2-amino-4-bromophenyl)amino)ethanol |
90002-50-9 | 97% | 5g |
$1403 | 2024-05-24 | |
eNovation Chemicals LLC | D628286-5g |
2-((2-amino-4-bromophenyl)amino)ethanol |
90002-50-9 | 97% | 5g |
$1403 | 2025-02-26 | |
eNovation Chemicals LLC | D628286-1g |
2-((2-amino-4-bromophenyl)amino)ethanol |
90002-50-9 | 97% | 1g |
$469 | 2025-02-26 | |
eNovation Chemicals LLC | D628286-1g |
2-((2-amino-4-bromophenyl)amino)ethanol |
90002-50-9 | 97% | 1g |
$469 | 2025-02-28 | |
eNovation Chemicals LLC | D628286-1g |
2-((2-amino-4-bromophenyl)amino)ethanol |
90002-50-9 | 97% | 1g |
$469 | 2024-05-24 | |
TRC | A124665-250mg |
2-((2-Amino-4-bromophenyl)amino)ethanol |
90002-50-9 | 250mg |
$ 270.00 | 2022-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428958-1g |
2-((2-Amino-4-bromophenyl)amino)ethan-1-ol |
90002-50-9 | 95+% | 1g |
¥2251.00 | 2024-04-26 |
2-((2-Amino-4-bromophenyl)amino)ethanol 関連文献
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
2-((2-Amino-4-bromophenyl)amino)ethanolに関する追加情報
2-((2-Amino-4-bromophenyl)amino)ethanol: A Comprehensive Overview
The compound 2-((2-Amino-4-bromophenyl)amino)ethanol, also known by its CAS Number 90002-50-9, is a specialized chemical entity that has garnered significant attention in the fields of biochemistry and pharmaceutical research. This molecule, characterized by its unique structure combining an amino group with a bromophenyl ring and an ethanol moiety, serves as a valuable building block in various chemical reactions and biological applications.
Recent studies have highlighted the potential of 2-((2-Amino-4-bromophenyl)amino)ethanol in drug discovery and catalytic processes. Its ability to act as a versatile intermediate in the synthesis of complex molecules makes it an indispensable tool for chemists and researchers working on medicinal chemistry projects. The compound's unique electronic properties and steric effects enable it to participate in a wide range of reactions, including amination, bromination, and coupling reactions.
One of the most notable applications of 2-((2-Amino-4-bromophenyl)amino)ethanol is its role in the development of enzymatic inhibitors. Researchers have explored its potential to modulate enzyme activity, particularly in metabolic pathways, offering new avenues for the treatment of various diseases, including cancer and metabolic disorders. The compound's ability to bind to enzyme active sites with high affinity has been extensively studied, leading to insights into its mechanism of action and structural requirements for inhibition.
Furthermore, 2-((2-Amino-4-bromophenyl)amino)ethanol has found applications in the field of polymer chemistry. Its amino group enables it to participate in polycondensation reactions, forming polymers with unique properties such as biodegradability and catalytic activity. These polymers have shown promise in biomedical applications, including drug delivery systems and tissue engineering.
Recent advancements in nanotechnology have also explored the use of 2-((2-Amino-4-bromophenyl)amino)ethanol in the synthesis of functional nanoparticles. The compound's ability to act as a linker or modifier in nanoparticle assembly has led to the development of novel materials with applications in imaging, sensing, and therapeutic delivery.
Despite its wide range of applications, the handling and use of 2-((2-Amino-4-bromophenyl)amino)ethanol require adherence to safety protocols. Its bromine substituent necessitates careful management to prevent potential exposure risks. However, when used responsibly, this compound offers immense potential for innovation in the biomedical and chemical industries.
In conclusion, 2-((2-Amino-4-bromophenyl)amino)ethanol (CAS Number 90002-50-9) is a multifaceted chemical entity with diverse applications across multiple scientific disciplines. Its unique structure and reactivity make it an invaluable tool for researchers in pharmaceuticals, biotechnology, and materials science. As ongoing research continues to uncover new possibilities, the role of this compound in advancing scientific and technological frontiers is set to expand further.
90002-50-9 (2-((2-Amino-4-bromophenyl)amino)ethanol) 関連製品
- 1604454-60-5(4-methyl-3-(2S)-pyrrolidin-2-yl-4H-1,2,4-triazole)
- 731001-98-2(2-{4-(2-Methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid)
- 2171449-67-3(2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)
- 5319-67-5(Diphenylmethanimine hydrochloride)
- 2680829-51-8(benzyl 4-cyano-5-oxo-6,12-diazatricyclo7.2.1.0,2,7dodeca-2(7),3-diene-12-carboxylate)
- 1692184-70-5(Quinoline, 4,6-dichloro-8-iodo-3-nitro-)
- 90390-01-5(3-(pentylamino)methylbenzonitrile)
- 922815-37-0(1-(3,4-dichlorophenyl)-3-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea)
- 1888-75-1(Lithium,(1-methylethyl)- (9CI))
- 863018-46-6(3-(4-fluorophenyl)methyl-6-(4-nitrophenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)



